An In-depth Technical Guide to Aromatic Aldehydes for Drug Discovery: Focus on 3-Methoxybenzaldehyde
An In-depth Technical Guide to Aromatic Aldehydes for Drug Discovery: Focus on 3-Methoxybenzaldehyde
Introduction and Structural Clarification
Substituted benzaldehydes are foundational scaffolds in medicinal chemistry, appearing in a vast array of biologically active molecules. Their aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, making them invaluable starting materials for constructing complex molecular architectures.
It is crucial to begin with a point of scientific precision. The subject of this guide is 3-Methoxybenzaldehyde (CAS No. 591-31-1), a compound where a methoxy group (-OCH₃) is directly attached to the third position of the benzaldehyde ring. This compound is often referred to as m-Anisaldehyde and is well-characterized with extensive data available.
This should not be confused with its isomer, 3-(Methoxymethyl)benzaldehyde , which features a methoxymethyl group (-CH₂OCH₃) at the same position. Despite a similar nomenclature, the additional methylene spacer fundamentally alters the molecule's properties. Based on a thorough literature review, there is a significant lack of published experimental data, including density, for 3-(Methoxymethyl)benzaldehyde.
Therefore, to ensure scientific integrity and provide actionable, validated information for the research community, this guide will focus exclusively on the data-rich and widely used 3-Methoxybenzaldehyde .
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3-Methoxybenzaldehyde : Formula C₈H₈O₂, Molecular Weight ~136.15 g/mol .[1][2][3][4]
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3-(Methoxymethyl)benzaldehyde : Formula C₉H₁₀O₂, Theoretical Molecular Weight ~150.17 g/mol .
Physicochemical Properties of 3-Methoxybenzaldehyde
The physical and chemical properties of a compound are paramount in drug development, influencing solubility, formulation, and storage. 3-Methoxybenzaldehyde is a colorless to pale yellow oily liquid with an anisic odor.[5] It is insoluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[5]
Table 1: Key Physicochemical Data for 3-Methoxybenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 591-31-1 | [1][2][3] |
| Molecular Formula | C₈H₈O₂ | [2][3][6] |
| Molecular Weight | 136.15 g/mol | [1][2][4] |
| Density | 1.12 g/cm³ (at 20°C) | [1] |
| Boiling Point | 230-233 °C (at 1013 hPa) | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| Vapor Pressure | 1.3 hPa (at 73 °C) | [1] |
| Refractive Index (n20/D) | 1.553 | [5] |
| Autoignition Temperature | 225 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene. | [5] |
Synthesis and Purification
The reliable synthesis of high-purity starting materials is the bedrock of reproducible research. A common and efficient method for preparing 3-Methoxybenzaldehyde is through the oxidation of the corresponding alcohol, m-methoxybenzyl alcohol.
Causality in Synthesis Choice
The selection of an oxidation protocol for converting m-methoxybenzyl alcohol to 3-Methoxybenzaldehyde is guided by principles of efficiency, safety, and environmental impact ("green chemistry"). While various oxidizing agents can achieve this transformation, a method employing nitric acid in an aqueous solvent is notable.[7] This choice is underpinned by several factors:
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Cost-Effectiveness : Water is an inexpensive and non-toxic solvent, drastically reducing the cost and environmental burden associated with organic solvents like dichloromethane.[7]
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Atom Economy : Nitric acid is a potent and readily available oxidant. The protocol is optimized to use a minimal excess (1-2 molar equivalents), which aligns with green chemistry principles.[7]
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Simplified Workup : The aqueous nature of the reaction allows for a straightforward neutralization and extraction process to isolate the product.[8]
Diagram 1: Synthesis Workflow
Sources
- 1. 3-Methoxybenzaldehyde for synthesis 591-31-1 [sigmaaldrich.com]
- 2. CAS-591-31-1, 3-Methoxy Benzaldehyde for Synthesis (m-Anisaldehyde) Manufacturers, Suppliers & Exporters in India | 150165 [cdhfinechemical.com]
- 3. Benzaldehyde, 3-methoxy- [webbook.nist.gov]
- 4. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxybenzaldehyde | 591-31-1 [chemicalbook.com]
- 6. 3-Methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 7. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
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